

"Anticancer agent 126" solution preparation and storage

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Compound of Interest

Compound Name: Anticancer agent 126

Cat. No.: B15603928

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Anticancer Agent 126 (Compound 12): A WDR5 Inhibitor

Application Notes:

Anticancer agent 126 (compound 12) is an inhibitor of the WD repeat-containing protein 5 (WDR5). It exerts its anticancer effects by disrupting the interaction between WDR5 and the MYC oncoprotein, which leads to a reduction in the expression of MYC target genes.[1][2] WDR5 is a crucial component of histone methyltransferase complexes and plays a significant role in recruiting MYC to chromatin to activate gene transcription associated with tumorigenesis.[3][4][5][6][7]

Data Presentation: Quantitative Summary



Parameter	Value	Reference
Target	WDR5-MYC Interaction	[1][2]
Molecular Weight	513.49 g/mol	
Molecular Formula	C25H18F3N3O4S	_
Solubility in DMSO	≥ 10 mM	-
Storage (Solid)	Refer to manufacturer's instructions	-
Storage (Stock Solution)	-20°C for 1 month (protect from light); -80°C for 6 months	[1][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh a precise amount of Anticancer agent 126 (compound 12) powder.
- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW: 513.49 g/mol), dissolve it in 194.75 μL of DMSO.
- Solubilization: Vortex the solution vigorously for at least 30 seconds to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles.
 Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[1][8][9]

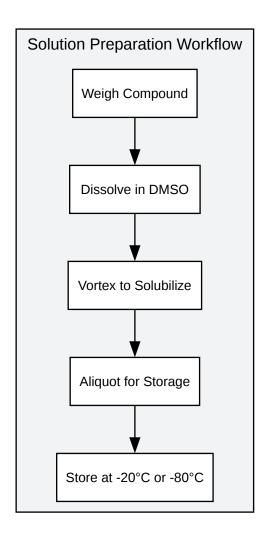
Protocol 2: Preparation of an In Vivo Formulation (DMSO and Corn Oil)

• Initial Dilution: Prepare a concentrated stock solution in DMSO (e.g., 6.7 mg/mL).[1]



- Formulation: For a 1 mL working solution, add 100 μ L of the DMSO stock solution to 900 μ L of sterile corn oil.
- Homogenization: Mix the solution thoroughly to ensure even distribution. This protocol yields a clear solution of at least 0.67 mg/mL.[1]
- Administration: The formulation should be prepared fresh before each administration.

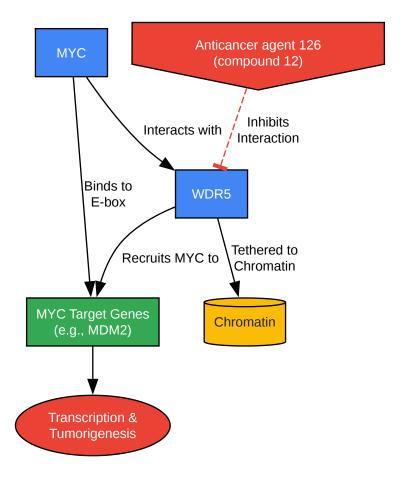
Mandatory Visualizations



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Caption: Workflow for preparing a stock solution of Anticancer agent 126 (compound 12).





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Caption: Signaling pathway of WDR5-MYC inhibition by Anticancer agent 126 (compound 12).

GSK126: An EZH2 Inhibitor

Application Notes:

GSK126 is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[10][11] It exhibits significantly lower activity against EZH1 and other methyltransferases.[10] GSK126 has been shown to inhibit the proliferation of B-cell lymphoma cell lines and reduce tumor growth in xenograft models.[10] Its mechanism involves the modulation of gene expression through the inhibition of H3K27 trimethylation. In some cancers, EZH2 promotes tumor progression and angiogenesis by regulating the VEGF-A/AKT signaling pathway.[12][13]

Data Presentation: Quantitative Summary



Parameter	Value	Reference
Target	EZH2	[10][11]
IC50	9.9 nM	[14]
Ki	0.5 - 3 nM	[10]
Molecular Weight	526.67 g/mol	[10]
Molecular Formula	C31H38N6O2	[10]
Solubility	DMSO (~15 mg/mL), Ethanol (~2 mg/mL), DMF (~25 mg/mL)	[11]
Storage (Solid)	-20°C for ≥ 4 years	[11]
Storage (Solution)	-80°C for 2 years (in solvent)	[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weighing: Carefully weigh out the desired amount of GSK126 powder.
- Dissolution: To prepare a 10 mM stock solution from 1 mg of GSK126 (MW: 526.67 g/mol), add 189.87 μL of anhydrous DMSO.
- Solubilization: Vortex the mixture thoroughly. Gentle warming and/or sonication may be required to achieve complete dissolution.[14]
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at
 -20°C or -80°C. For longer shelf life, store at -20°C as a solid powder.[15]

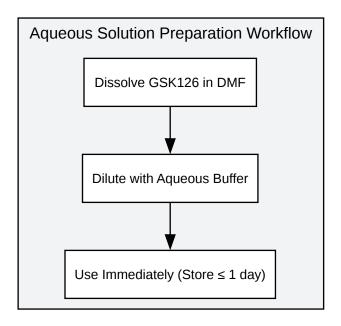
Protocol 2: Preparation of an Aqueous Solution

- Initial Dissolution: First, dissolve GSK126 in DMF to a concentration of approximately 25 mg/mL.[11]
- Dilution: Dilute the DMF stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).
 Note that GSK126 is sparingly soluble in aqueous buffers.[11]



• Stability: Aqueous solutions of GSK126 are not stable and it is recommended not to store them for more than one day.[11]

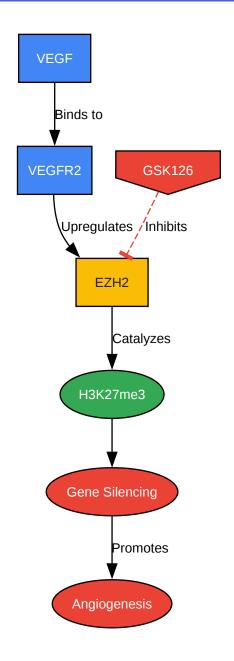
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Caption: Workflow for preparing an aqueous solution of GSK126.





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Caption: Signaling pathway of EZH2 inhibition by GSK126, impacting angiogenesis.

U0126: A MEK Inhibitor

Application Notes:

U0126 is a highly selective and potent inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[16][17] It acts as a non-competitive inhibitor with respect to both ATP and ERK. This pathway is crucial for transmitting signals from cell surface receptors



to the nucleus, regulating processes such as cell growth, proliferation, and differentiation.[18] [19][20][21] Dysregulation of the RAF/MEK/ERK pathway is common in many cancers.

Data Presentation: Quantitative Summary

Parameter	Value Value	Reference
Target	MEK1 and MEK2	[16][17]
IC50	MEK1: 0.07 μM, MEK2: 0.06 μΜ	[17]
Molecular Weight	380.48 g/mol	[17]
Molecular Formula	C18H16N6S2	[17]
Solubility in DMSO	100 mM (38.05 mg/mL)	[17]
Storage (Solid)	-20°C (lyophilized) for 24 months	[16]
Storage (Solution)	-20°C for up to 3 months (aliquoted)	[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

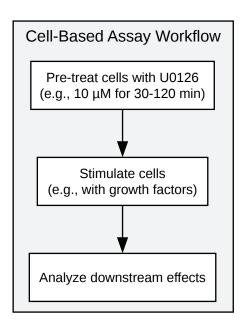
- Reconstitution: U0126 is often supplied as a lyophilized powder. To prepare a 10 mM stock solution from 1 mg (MW: 380.48 g/mol), reconstitute it in 262.8 μ L of DMSO.[22]
- Solubilization: Vortex the solution vigorously for at least 30 seconds to ensure complete dissolution.
- Aliquoting and Storage: To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller volumes. Store at -20°C, desiccated. Once in solution, it is recommended to use within 3 months.[16]

Protocol 2: Use in Cell-Based Assays



- Pre-treatment: For experiments with cultured cells, it is recommended to pre-treat the cells with U0126 for 30 minutes to 2 hours prior to stimulation.[16]
- Working Concentration: A typical starting working concentration is 10 μM, though this may need to be optimized for different cell lines and experimental conditions.[16]
- Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the U0126-treated samples) in your experiments.

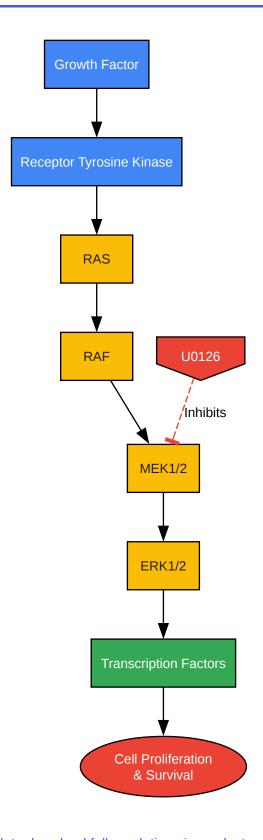
Mandatory Visualizations



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Caption: General workflow for using U0126 in cell-based assays.





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Caption: Signaling pathway of MEK inhibition by U0126 in the RAF/MEK/ERK cascade.



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